

Application Notes and Protocols for Evaluating Retroprogesterone Efficacy in Cell Culture Models

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Compound of Interest

Compound Name: Retroprogesterone

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Introduction

Retroprogesterone, a stereoisomer of progesterone, and its derivatives like dydrogesterone, are synthetic progestins designed for high selectivity and affinity for the progesterone receptor (PR).^[1] This selectivity minimizes off-target effects, making them valuable candidates for hormonal therapies.^[1] Robust in vitro evaluation of their efficacy is a critical step in preclinical drug development. This document provides detailed application notes and protocols for utilizing common breast and endometrial cancer cell lines as models to test the efficacy of **retroprogesterone**.

Recommended Cell Culture Models

Progesterone receptor-positive breast and endometrial cancer cell lines are suitable models for assessing the efficacy of **retroprogesterone**.

- Breast Cancer:
 - T47D: This cell line is characterized by high expression of the progesterone receptor (PR) and is a well-established model for studying progestin effects.^{[2][3]}

- MCF-7: This line expresses lower levels of PR compared to T47D but is also responsive to progestins.[\[2\]](#)[\[4\]](#)
- Endometrial Cancer:
 - Ishikawa: This cell line is responsive to progestins and is a common model for studying endometrial cancer biology.[\[5\]](#)[\[6\]](#)
 - ECC1 (not detailed in search results): Often used in conjunction with Ishikawa cells.
 - HCl-EC-23: A newer, well-characterized estrogen and progesterone-responsive endometrial cancer cell line.[\[7\]](#)

Data Presentation: Quantitative Efficacy of Progesterone and Dydrogesterone

The following table summarizes the quantitative effects of progesterone and its retro-isomer derivative, dydrogesterone, on breast and endometrial cancer cell lines.

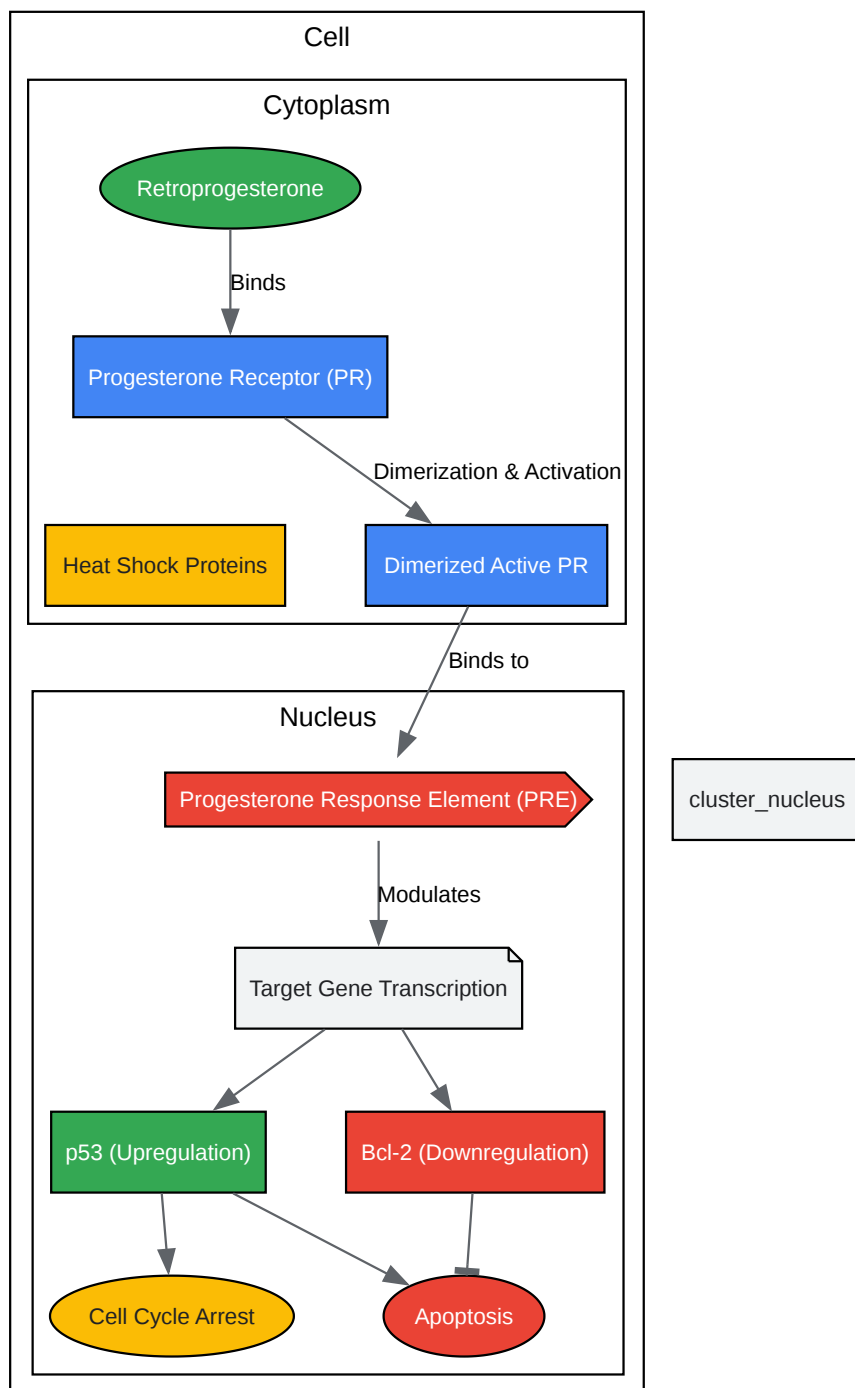
Parameter	Compound	Cell Line	Concentration	Effect	Reference
Cell Proliferation	Progesterone	T47D	10 μ M (72h)	Up to 90% inhibition	[8][9]
Progesterone	T47D	0.1-0.3 nM	Stimulates proliferation	[10]	
Progesterone	T47D	≥ 10 nM	Inhibits proliferation	[10]	
Progesterone	Ishikawa	Not specified	50% inhibition (PR-A expressing)	[8]	
Progesterone	Ishikawa	Not specified	$\sim 100\%$ inhibition (PR-B expressing)	[8]	
Apoptosis Induction	Progesterone	T47D	10 μ M (24h)	43% of cells apoptotic	[8]
Progesterone	T47D	10 μ M (72h)	48% of cells apoptotic	[8]	
Dihydrodydrogesterone	Breast Cancer Cells	Not specified	Induces apoptosis	[11]	
Enzyme Inhibition	Dydrogesterone Metabolite	T-47D	9×10^{-6} M (IC50)	Inhibition of estrone to estradiol conversion	[12]
Receptor Binding Affinity	Dydrogesterone	-	-	1.5 times higher affinity for PR than micronized progesterone	[1]

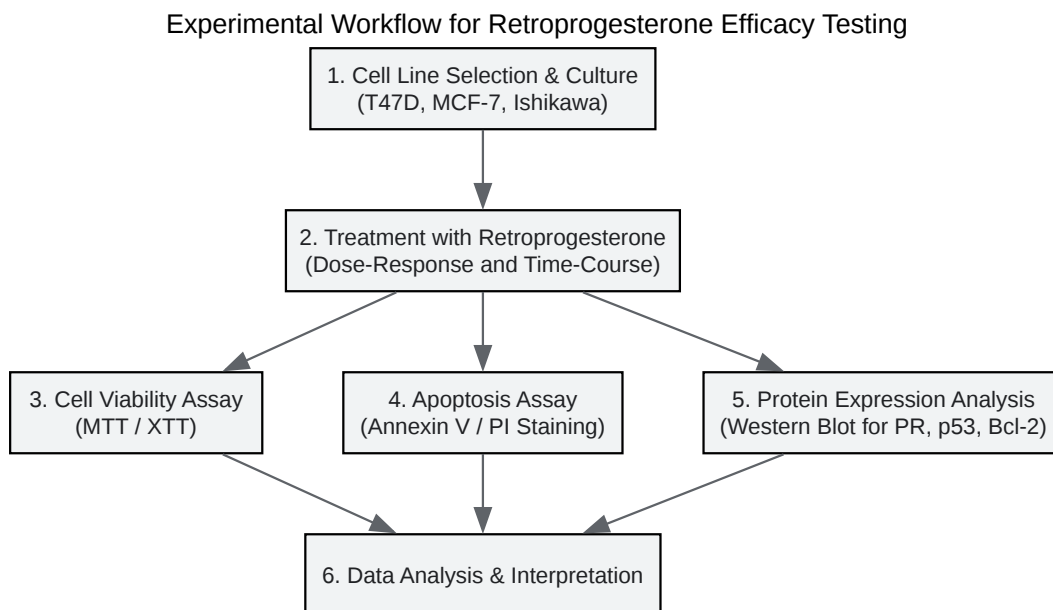
Signaling Pathways

Progesterone Receptor Signaling

Progesterone and its analogs, like **retroprogesterone**, exert their effects primarily through the progesterone receptor (PR). Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to progesterone response elements (PREs) on target genes, modulating their transcription. This can lead to the regulation of genes involved in cell cycle progression and apoptosis, such as p53 and Bcl-2. In PR-positive breast cancer cells, progesterone has been shown to upregulate the tumor suppressor p53 and downregulate the anti-apoptotic protein Bcl-2, contributing to its anti-proliferative and pro-apoptotic effects.[8][9]

Progesterone Receptor Signaling Pathway





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